methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery due to its synthetic versatility and potential for structural modifications .
Preparation Methods
The synthesis of methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of aminopyrazoles with enaminonitriles or enaminones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound
Scientific Research Applications
Methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The compound’s effects are often mediated through its binding to active sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent used for the treatment of insomnia.
Indiplon: Another sedative with a similar structure and function.
Ocinaplon: An anxiolytic agent.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this chemical scaffold .
Properties
IUPAC Name |
methyl 6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c1-16-9(13)7-3-8-10-4-6(17(2,14)15)5-12(8)11-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVTHANNYDVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.